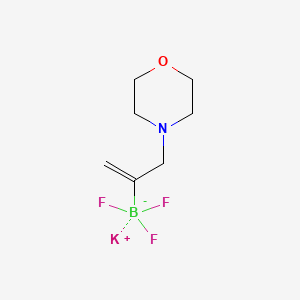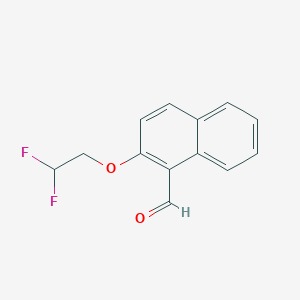![molecular formula C12H16N2O3S B1489541 Ethyl 4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-oxobutanoate CAS No. 1227271-31-9](/img/structure/B1489541.png)
Ethyl 4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-oxobutanoate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetates and 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetates were synthesized using hydroquinone, 2-methylsulfonyl-4,6-disubstituted-pyrimidine, and chloroacetic ester as starting materials .Scientific Research Applications
Chemical Structure and Transformation
- The chemical compound Bis[2-(4,6-dimethylpyrimidin-2-ylsulfanyl)ethyl]amine was unexpectedly transformed into a molecule with a 3,10-diaza-6,7-disulfanyldodecyl skeleton and dimethylpyrimidinylsulfanyl groups at both ends under hydrothermal conditions. This compound exhibits a planar coordination at the N atoms in the skeleton (Wang et al., 2010).
Synthesis and Transformations for Derivatives
- New 2,4,6-trisubstituted 5-(2-alkylsulfanylethyl)pyrimidines were synthesized through the condensation of ethyl 2-(2-alkylsulfanylethyl)-3-oxobutanoates with various amidines and thiourea. These 5-(2-alkylsulfanylethyl)pyrimidines underwent further transformations, including oxidation and amination processes (Arutyunyan, 2013).
Antibacterial Compound Synthesis
- A precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate was used to synthesize new heterocyclic compounds containing a sulfonamido moiety. These compounds, including pyran, pyridine, and pyridazine derivatives, showed significant antibacterial activity (Azab et al., 2013).
Antimicrobial Activity in New Compounds
- Methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates and their silver salts were synthesized and demonstrated notable antimicrobial activity. This showcases the potential of these compounds in combating microbial infections (Gein et al., 2020).
Crystal Structure and Cytotoxic Activity
- Novel 5-methyl-4-thiopyrimidine derivatives synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate exhibited cytotoxicity against various cancer cell lines. These findings contribute to the understanding of the structural and functional aspects of these compounds in medicinal chemistry (Stolarczyk et al., 2018).
Theoretical Calculations and Analysis
- The compound 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester was synthesized and its crystal structure was analyzed. Theoretical calculations using DFT, HF, and MP2 methods helped in understanding the atomic net charges and population in the molecule (Ren et al., 2006).
properties
IUPAC Name |
ethyl 4-(4,6-dimethylpyrimidin-2-yl)sulfanyl-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-4-17-11(16)6-10(15)7-18-12-13-8(2)5-9(3)14-12/h5H,4,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLSLEODIYRAQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC(=CC(=N1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



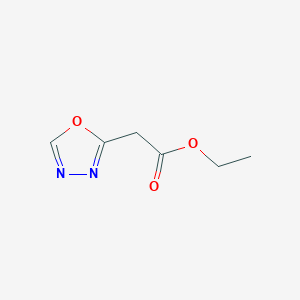



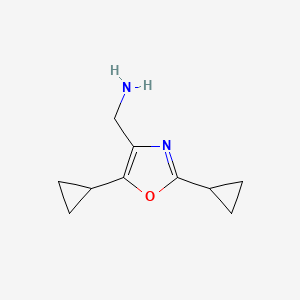
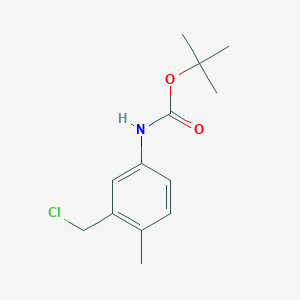

![2-(2-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1489469.png)
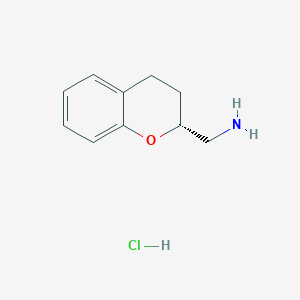
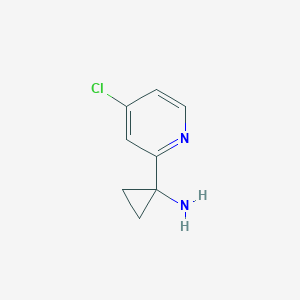
![[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B1489476.png)
